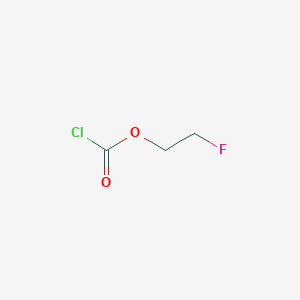

2-Fluoroethyl chloroformate

Description

Contextual Significance in Modern Organic Synthesis

In the realm of modern organic synthesis, 2-fluoroethyl chloroformate serves as a crucial intermediate, particularly in the creation of esters and carbonates. cymitquimica.com Its utility stems from the reactivity of the chloroformate group, which readily participates in reactions with nucleophiles. The compound is sensitive to moisture and hydrolyzes in the presence of water to form 2-fluoroethanol (B46154), carbon dioxide, and hydrochloric acid. cymitquimica.comsmolecule.com

The synthesis of this compound itself is a point of interest. A common method involves the reaction of 2-fluoroethanol with phosgene (B1210022). smolecule.com To enhance safety and reaction rates, advancements have been made, including the use of catalysts like dimethylformamide (DMF) and the development of phosgene generators that utilize triphosgene (B27547), reducing the risks associated with storing phosgene gas. smolecule.com Another documented method for its preparation involves the reaction of ethylene (B1197577) chlorohydrin and potassium fluoride (B91410) under ultraviolet irradiation. acs.org

Role as a Versatile Fluorinated Synthon

The inclusion of a fluorine atom in this compound significantly influences its chemical properties, establishing it as a versatile fluorinated synthon. smolecule.comamericanchemicalsuppliers.com This fluorine atom enhances the electrophilicity of the molecule, making it more reactive towards nucleophiles compared to its non-fluorinated counterparts. smolecule.com This heightened reactivity is a key attribute that makes it a valuable building block in the synthesis of novel fluorinated compounds. smolecule.com

The introduction of the fluoroethyl group can also impart desirable properties to the final products, such as increased lipophilicity and modified biological activity. cymitquimica.com This makes this compound a compound of interest in medicinal chemistry and the development of new pharmaceuticals and agrochemicals. cymitquimica.comsmolecule.com

Overview of Key Research Domains and Applications

The applications of this compound span several key research domains, underscoring its versatility.

Pharmaceutical and Medicinal Chemistry: A primary application of this compound is in the synthesis of carbamates and carbonates, which are important intermediates in the pharmaceutical industry. smolecule.com It is used to introduce the 2-fluoroethyl group into molecules, a strategy that can enhance the metabolic stability and biological activity of drug candidates. For instance, it has been used in the synthesis of fluoroethyl derivatives of amino acids and in the preparation of potent metabolic sialylation inhibitors. acs.org

Radiochemistry and PET Tracers: this compound plays a crucial role in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). smolecule.com Its reactivity allows for the efficient incorporation of the fluorine-18 (B77423) isotope, a key radionuclide used in PET imaging. smolecule.com For example, it has been used to synthesize fluoroethyl derivatives of compounds like desmethyl-CUMI-101 and a fluoroethyl analogue of (-)GR103545, a KOR agonist PET tracer. smolecule.comsnmjournals.org These reactions often proceed under mild conditions with high yields. smolecule.com

Agrochemicals: The compound is also a valuable intermediate in the development of new agrochemicals, such as pesticides and herbicides. smolecule.comontosight.ai The introduction of the fluoroethyl moiety can lead to improved efficacy and selectivity of these products.

Material Science: Research has also explored the use of related fluorinated chloroformates as electrolyte additives in battery technology, suggesting potential applications for this compound in this field as well.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 462-27-1 |

| Molecular Formula | C₃H₄ClFO₂ |

| Molecular Weight | 126.51 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Key Functional Groups | Chloroformate, Fluoroethyl |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClFO2/c4-3(6)7-2-1-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHSVPIFZASOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196760 | |

| Record name | Carbonochloridic acid, 2-fluoroethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-27-1 | |

| Record name | 2-Fluoroethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid, chloro-, 2-fluoroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 2-fluoroethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoroethyl Chloroformate

Reaction Pathways and Transformation Mechanisms of 2-Fluoroethyl Chloroformate

Esterification Reactions Mediated by Alkyl Chloroformates

Alkyl chloroformates are reactive compounds widely used in organic synthesis for the preparation of esters. The presence of the fluorine atom in this compound enhances its electrophilicity compared to its non-fluorinated analogs, making it a valuable reagent for these transformations. smolecule.com

The esterification of carboxylic acids using alkyl chloroformates, including this compound, in the presence of a base like pyridine (B92270) proceeds through a reactive intermediate. nih.gov The reaction mechanism involves the formation of a mixed carboxylic-carbonic anhydride (B1165640). In the presence of pyridine, the reaction is understood to proceed via the continuous formation of an N-acylpyridinium intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the corresponding ester. nih.gov

The general steps for this transformation are:

Formation of a mixed anhydride: The carboxylic acid reacts with the alkyl chloroformate.

Formation of the N-acylpyridinium intermediate: The mixed anhydride reacts with pyridine. nih.gov

Nucleophilic attack: The alcohol attacks the acyl group of the intermediate, leading to the ester and regenerating the catalyst. nih.gov

This pathway is particularly relevant in aqueous alcoholic media, where the protection of carboxyl groups is a common requirement in biological chemistry. nih.gov

The efficiency of ester formation from carboxylic acids and alkyl chloroformates is significantly influenced by the reaction conditions and the choice of catalyst.

Catalysts:

Pyridine: Often used as a base and catalyst, it facilitates the formation of the reactive N-acylpyridinium intermediate. nih.gov

4-(Dimethylamino)pyridine (DMAP): A highly effective catalyst, often used in small amounts, that acts as a potent acyl transfer agent. It reacts with the intermediate O-acylisourea (when coupling agents like DCC are used) or mixed anhydrides to form a highly reactive amide, which then rapidly reacts with the alcohol. organic-chemistry.org

Acid Catalysts: For the related Fischer esterification, strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly employed to protonate the carbonyl group of the carboxylic acid, making it more electrophilic. masterorganicchemistry.combyjus.comnumberanalytics.com

Reaction Conditions:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to undesirable side reactions. numberanalytics.com For many esterification reactions, reflux conditions are used. operachem.comuakron.edu

Solvent: The choice of solvent can impact reaction rates. Polar aprotic solvents are often used to facilitate nucleophilic substitution reactions. smolecule.com

Reactant Concentration: In equilibrium-limited reactions like Fischer esterification, using a large excess of the alcohol can shift the equilibrium towards the product side, increasing the ester yield. masterorganicchemistry.com

Water Removal: The removal of water, a byproduct of the reaction, can also drive the equilibrium towards ester formation. This is often achieved using a Dean-Stark apparatus. masterorganicchemistry.com

The following table summarizes typical conditions for esterification reactions.

| Catalyst | Typical Conditions | Reactants | Reference |

| Sulfuric Acid | Reflux for 2 hours | Hydroxy acid, Anhydrous ethanol (B145695) | operachem.com |

| p-Toluenesulfonic Acid | Reflux with Dean-Stark trap for 30 hours | Hippuric acid, Cyclohexanol, Toluene | operachem.com |

| Pyridine | Aqueous alcoholic media | Carboxylic acid, Alcohol, Alkyl chloroformate | nih.gov |

Formation of Carbamates and Ureas Utilizing this compound

This compound is a key reagent in the synthesis of carbamates and can be an intermediate in the formation of ureas. smolecule.comontosight.ai

Carbamate (B1207046) Formation: this compound readily reacts with primary or secondary amines in a nucleophilic substitution reaction to yield the corresponding 2-fluoroethyl carbamates. smolecule.comontosight.ai This reaction is a standard method for introducing the 2-fluoroethyloxycarbonyl protecting group or for synthesizing biologically active carbamate derivatives. ontosight.ai For instance, it reacts with alpha-naphthylamine in the presence of a base to produce N-(alpha-naphthyl)-2-fluoroethyl carbamate. ontosight.ai

Urea (B33335) Formation: The synthesis of unsymmetrical ureas can be achieved using chloroformates. researchgate.net A common strategy involves the initial formation of a carbamate from an amine and a chloroformate like this compound. researchgate.netresearchgate.net This carbamate can then be reacted with another amine to form an unsymmetrical urea. google.com Various methods exist for urea synthesis, often involving reactive intermediates like isocyanates, which can be generated from carbamates under certain conditions. researchgate.netorganic-chemistry.org

Solvolysis Reactions of this compound and Related Chloroformate Esters

The solvolysis of chloroformate esters, including this compound, involves the reaction of the substrate with a solvent that acts as a nucleophile. These reactions are crucial for understanding the reactivity and stability of these compounds in different media.

The kinetics of the solvolysis of chloroformate esters are highly dependent on the solvent's properties, specifically its nucleophilicity and ionizing power. The extended Grunwald-Winstein equation is a valuable tool for analyzing these effects and elucidating the reaction mechanism. nih.govnih.gov

log(k/k₀) = lNT + mYCl

Where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity to solvent nucleophilicity (NT).

m is the sensitivity to solvent ionizing power (YCl).

Studies on various chloroformates reveal different mechanistic pathways based on the l and m values. For many alkyl and aryl chloroformates, the solvolysis proceeds through a bimolecular addition-elimination mechanism. nih.govnih.gov The sensitivity parameters for the solvolysis of 4-fluorophenyl chlorothionoformate, a related compound, were found to be l = 1.76 and m = 0.54 in a range of solvents, consistent with a rate-determining addition step. nih.gov For this compound, the extended Grunwald-Winstein equation has been applied to correlate its solvolysis rates, indicating that polar aprotic solvents generally accelerate the nucleophilic acyl substitution process. smolecule.com In some highly ionizing, low-nucleophilicity solvents like those containing hexafluoroisopropanol (HFIP), a shift towards a unimolecular SN1-type mechanism can be observed for some chloroformates. nih.govnih.gov

The table below shows kinetic data for the solvolysis of related chloroformate esters in ethanol at 25.0 °C, illustrating the influence of the ester group on reactivity.

| Chloroformate Ester | Rate of Solvolysis in 100% EtOH (s⁻¹) | Proposed Mechanism | Reference |

| 4-Fluorophenyl chlorothionoformate | 11.9 x 10⁻⁵ | Addition-Elimination | nih.gov |

| Phenyl chloroformate | 260 x 10⁻⁵ | Addition-Elimination | nih.gov |

| Propargyl chloroformate | - | Addition-Elimination | nih.gov |

Computational Studies of Solvolysis Mechanisms

Computational studies, often in conjunction with kinetic data, provide significant insights into the solvolysis mechanisms of chloroformate esters. For compounds like this compound, the presence of the fluorine atom introduces electronic effects that enhance the reactivity of the carbonyl carbon toward nucleophiles. smolecule.com Molecular orbital analysis indicates that the lowest unoccupied molecular orbital (LUMO) of chloroformate compounds is primarily located on the carbonyl carbon, marking it as the electrophilic center for nucleophilic attack. smolecule.com The highest occupied molecular orbital (HOMO) is associated with the non-bonding electrons on the chlorine atom, which facilitates its departure following nucleophilic addition. smolecule.com

The solvolysis of chloroformates is typically governed by the solvent's nucleophilicity and ionizing power, which can be analyzed using the extended Grunwald-Winstein equation. smolecule.comnih.gov For related compounds such as ethyl chloroformate and phenyl chloroformate, this equation has been used to differentiate between addition-elimination and ionization pathways. nih.govmdpi.com Studies on ethyl fluoroformate, a closely related compound, show a satisfactory correlation with the extended Grunwald-Winstein equation over a wide range of solvents, suggesting that the addition step of an addition-elimination pathway is rate-determining. mdpi.com This is supported by the highly negative entropies of activation, which are consistent with a bimolecular rate-determining step. mdpi.com

For ethyl chloroformate, solvolysis proceeds through a bimolecular SN2-like process in less ionizing, more nucleophilic solvents, while a more ionization-driven (SN1-like) mechanism is observed in highly ionizing, less nucleophilic media. mdpi.com Given that the 2-fluoroethyl group is more electron-withdrawing than an ethyl group, it is anticipated that the carbonyl carbon in this compound is even more electrophilic, further promoting the addition-elimination mechanism. smolecule.com

Interactive Table: Activation Parameters for Solvolysis of Ethyl Fluoroformate and Ethyl Chloroformate at 24.2 °C mdpi.com

Carbon-Fluorine Bond Reactivity within the Fluoroethyl Moiety

Examination of Elimination Reactions Involving Fluoroethyl Groups (e.g., E1cb vs. E2)

The reactivity of the carbon-fluorine bond in the fluoroethyl group is distinct from that of the chloroformate moiety. Elimination reactions involving the fluoroethyl group are possible, and the mechanism of such reactions is heavily influenced by the nature of the C-F bond. The primary mechanistic pathways considered are the E2 (bimolecular elimination) and E1cb (unimolecular elimination via conjugate base) reactions. wikipedia.orgdalalinstitute.com

The E2 mechanism involves a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously. dalalinstitute.comiitk.ac.in The rate of an E2 reaction is sensitive to the strength of the bond to the leaving group. iitk.ac.in In contrast, the E1cb mechanism is a two-step process that occurs under basic conditions. wikipedia.org First, a base abstracts a proton to form a carbanion intermediate (the conjugate base). wikipedia.org In the second, often rate-determining step, the leaving group is expelled from the carbanion. wikipedia.orgstackexchange.com

For fluoroethyl groups, the E1cb pathway is often favored over the E2 pathway. stackexchange.com This preference is primarily due to two factors: the poor leaving group ability of fluoride (B91410) and the acidity of the hydrogen atom on the carbon adjacent to the fluorine-bearing carbon. The C-F bond is exceptionally strong (approximately 130 kcal/mol), making fluoride a poor leaving group in a concerted E2 process where C-F bond breaking occurs in the rate-determining step. stackexchange.commasterorganicchemistry.com

Interactive Table: Comparison of E1, E2, and E1cb Elimination Mechanisms wikipedia.orgnumberanalytics.com

Factors Influencing Fluoride as a Leaving Group

The ability of an atom or group to function as a leaving group is inversely related to its basicity; weak bases are generally good leaving groups. masterorganicchemistry.com While fluoride (F⁻) is the conjugate base of a weak acid (hydrofluoric acid, HF, pKa ≈ 3.2), it is considered a poor leaving group in nucleophilic aliphatic substitution (SN2) reactions. masterorganicchemistry.comlibretexts.org This apparent contradiction is resolved by considering the strength of the carbon-fluorine bond.

The primary factor that makes fluoride a poor leaving group in many contexts is the exceptional strength of the C-F bond. masterorganicchemistry.com This high bond dissociation energy creates a significant activation barrier for reactions where C-F bond cleavage is part of the rate-determining step, such as SN2 and E2 reactions. masterorganicchemistry.comreddit.com

However, the role of fluoride as a leaving group is context-dependent:

Electronegativity: Fluorine is the most electronegative element, which makes the carbon atom it is attached to highly electrophilic. reddit.com This increased positive character on the carbon can facilitate the initial attack by a nucleophile, which is the first step in mechanisms like nucleophilic aromatic substitution and the addition-elimination reactions of acyl fluorides. reddit.com

Mechanism Type: In E1cb elimination reactions, the leaving group's departure occurs after the rate-determining step, making the reaction tolerant of a poor leaving group like fluoride. stackexchange.commasterorganicchemistry.com

Solvation: In protic solvents, the small fluoride anion is strongly solvated by hydrogen bonds, which decreases its nucleophilicity and can affect its ability to act as a leaving group. harvard.edu In dipolar aprotic solvents, fluoride is less solvated, rendering it more basic and nucleophilic. harvard.edu

Therefore, while the strength of the C-F bond makes fluoride a poor leaving group in concerted reactions, its strong electron-withdrawing nature and the possibility of alternative mechanistic pathways like E1cb mean that C-F bond cleavage can and does occur under specific reaction conditions. masterorganicchemistry.comox.ac.uk

Synthetic Applications of 2 Fluoroethyl Chloroformate in Organic Chemistry

Strategic Use as a Fluorinated Building Block

As an alkyl fluorinated building block, 2-fluoroethyl chloroformate serves as a key reagent for incorporating fluorine into organic compounds. amerigoscientific.comchemicalbook.comchemdad.comsigmaaldrich.com The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, making it a crucial strategy in the development of pharmaceuticals and agrochemicals. smolecule.comnih.gov

The primary function of this compound in synthesis is to introduce the 2-fluoroethyl moiety (-OCH2CH2F) or the 2-fluoroethoxycarbonyl protecting group. The compound's chloroformate group is highly reactive toward nucleophiles due to the electron-withdrawing effects of both the chlorine and the fluorine atoms, which enhance the electrophilicity of the carbonyl carbon. smolecule.com

This reactivity facilitates nucleophilic acyl substitution reactions with a wide range of nucleophiles, such as alcohols and amines. These reactions lead to the formation of corresponding carbonates and carbamates, respectively, thereby incorporating the 2-fluoroethyl fragment into the target molecule. smolecule.com A notable application is the synthesis of 3-fluoroethylurethan derivatives. chemicalbook.comsigmaaldrich.com The reaction proceeds through a well-established two-step addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release a chloride ion. smolecule.com

Table 1: Reactions of this compound with Nucleophiles

| Nucleophile (Nu-H) | Product Type | Resulting Functional Group |

| Alcohol (R-OH) | Carbonate | R-O-C(=O)O-CH2CH2F |

| Amine (R-NH2) | Carbamate (B1207046) | R-NH-C(=O)O-CH2CH2F |

| Thiol (R-SH) | Thiocarbonate | R-S-C(=O)O-CH2CH2F |

This table illustrates the general reaction pathways for introducing the 2-fluoroethyl group using this compound.

The strategic introduction of the 2-fluoroethyl group is instrumental in the synthesis of complex molecules, particularly in medicinal chemistry and materials science. ontosight.ai The fluoroethyl moiety can act as a bioisostere for other chemical groups, such as the methoxy (B1213986) group, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov

Research has demonstrated the use of this compound and related fluoroalkylating agents in the synthesis of advanced intermediates and target molecules:

Radiolabeled Compounds: The fluorine-18 (B77423) isotopologue of the 2-fluoroethyl group is frequently used in the development of radiotracers for Positron Emission Tomography (PET) imaging. rsc.orgresearchgate.net For instance, 2-[¹⁸F]fluoroethyl tosylate, a related reagent, is used to fluoroethylate precursors for PET ligands, highlighting the importance of the fluoroethyl group in diagnostic imaging. rsc.orgresearchgate.netnih.gov While not a direct use of the chloroformate, this illustrates the value of the incorporated fragment. The chloroformate itself has been used to synthesize precursors for radiolabeled compounds, such as reacting with desmethyl-CUMI-101 to form fluoroethyl derivatives. smolecule.com

Biologically Active Molecules: In the design of novel therapeutics, this compound can be used to modify lead compounds. For example, related chloroformates like 2,2,2-trichloroethyl chloroformate are used extensively in the synthesis of complex molecules such as sphingosine-1-phosphate (S1P) receptor modulators and GPR119 agonists by protecting amine functionalities during multi-step syntheses. nih.gov By analogy, this compound provides a pathway to introduce the fluoroethyl carbamate protecting group, which can be valuable in similar synthetic strategies.

Derivatization Reagent in Analytical Chemistry and Sample Preparation

In analytical chemistry, derivatization is a crucial step to modify analytes to make them suitable for a specific analytical technique, most notably gas chromatography (GC). Alkyl chloroformates are well-established reagents for this purpose, converting polar, non-volatile compounds into more volatile and thermally stable derivatives. researchgate.netresearchgate.net

This compound is an effective reagent for the derivatization of compounds containing active hydrogen atoms, such as carboxylic acids. The reaction proceeds rapidly in an aqueous-organic or alcoholic-pyridine medium, converting carboxylic acids into their corresponding 2-fluoroethyl esters. researchgate.net

R-COOH + ClCOOCH₂CH₂F → R-COOCH₂CH₂F + HCl + CO₂

This transformation is highly beneficial for GC analysis for several reasons:

Increased Volatility: The resulting esters are significantly more volatile than the parent carboxylic acids.

Improved Thermal Stability: The ester derivatives are more stable at the high temperatures used in the GC injection port and column.

Enhanced Detection: The presence of a fluorine atom can be advantageous for specific detectors like the electron-capture detector (ECD), which is highly sensitive to halogenated compounds. researchgate.net

This method is part of a broader class of analyses where alkyl chloroformates are used to profile a wide range of organic acids in various biological samples. researchgate.net

Amino acids are polyfunctional molecules containing both a carboxylic acid group and an amino group, making them polar and non-volatile. Direct analysis by GC is therefore not feasible. Derivatization with alkyl chloroformates, such as ethyl chloroformate (ECF) or this compound, is a rapid and efficient method to prepare amino acids for GC analysis. researchgate.netnih.gov

The derivatization occurs in a single step where both the amino group and the carboxylic acid group react to form N-alkoxycarbonyl alkyl esters. nih.gov This comprehensive derivatization effectively masks the polar functional groups, yielding a product that is volatile and suitable for GC separation and detection. researchgate.netnih.gov The reaction is instantaneous and can be performed in aqueous media, simplifying sample preparation compared to traditional methods like silylation. researchgate.net

Table 2: Derivatization of Alanine with this compound

| Reactant | Reagent | Product | Analytical Suitability |

| Alanine (polar, non-volatile) | This compound | N-(2-Fluoroethoxycarbonyl)alanine 2-fluoroethyl ester | Volatile, thermally stable, suitable for GC-MS analysis |

This table provides a specific example of the derivatization process for an amino acid.

The application of this compound as a derivatization reagent extends to a wide array of biologically relevant compounds beyond amino acids. Its ability to react with various functional groups makes it a versatile tool for metabolomics and clinical analysis.

Compounds that can be analyzed after derivatization with this compound include:

Fatty Acids: Similar to other carboxylic acids, fatty acids can be converted to their 2-fluoroethyl esters for GC analysis. aocs.org

Neurotransmitters: Many amine-containing neurotransmitters can be derivatized to enhance their detectability and chromatographic performance.

Organic Acids: A broad spectrum of organic acids involved in metabolic pathways can be profiled simultaneously using this derivatization technique. researchgate.net

The use of chloroformate derivatization, coupled with powerful analytical techniques like ultrahigh-resolution Fourier transform mass spectrometry (UHR-FTMS), allows for detailed metabolic studies, such as tracing the fate of stable isotope-labeled precursors in cells and tissues. nih.gov This highlights the reagent's importance in advanced biochemical and clinical research.

Development of Biologically Active Compounds and Pharmaceutical Research Intermediates

This compound is a valuable reagent in the development of biologically active compounds and as an intermediate in pharmaceutical research. Its utility lies in its ability to introduce the 2-fluoroethyl carbamoyl (B1232498) group into various molecular scaffolds, a feature that can significantly influence the pharmacological properties of the parent molecule.

Synthesis of Fluorinated Carbamic Acid Derivatives

The reaction of this compound with primary or secondary amines is a direct method for the synthesis of 2-fluoroethyl carbamates. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction. ontosight.ai

A general scheme for this synthesis is as follows:

R₁R₂NH + ClCO₂CH₂CH₂F → R₁R₂NCO₂CH₂CH₂F + HCl

This methodology has been employed in the synthesis of various carbamic acid derivatives. For instance, the reaction of alpha-naphthylamine with this compound in the presence of a base yields carbamic acid, N-(alpha-naphthyl)-, 2-fluoroethyl ester. ontosight.ai This compound has been investigated as an intermediate in the synthesis of biologically active molecules. ontosight.ai The fluorine atom in the 2-fluoroethyl group can enhance the reactivity and stability of the resulting carbamate. ontosight.ai

Another example is the synthesis of 2-fluoroethyl N-(8-ethoxy-1,3-benzodioxan-6-yl)carbamate. prepchem.com In this multi-step synthesis, 6-amino-8-ethoxy-1,3-benzodioxane is first converted to the corresponding isocyanate, which is then reacted with 2-fluoroethanol (B46154) in the presence of triethylamine (B128534) to yield the target carbamate. prepchem.com While this specific example does not directly use this compound, it highlights the formation of a fluoroethyl carbamate on a biologically relevant scaffold.

The introduction of a 2-fluoroethyl carbamate moiety has also been explored in the context of modifying complex biomolecules. In a study on metabolic sialylation inhibitors, this compound was used to prepare C-5 carbamate-fluorinated sialic acid derivatives. ru.nl This modification was shown to influence the inhibitory potency of the parent compound. ru.nl

Table 1: Examples of Synthesized Fluorinated Carbamic Acid Derivatives

| Starting Amine/Alcohol | Reagent | Product | Reference |

| alpha-Naphthylamine | This compound | Carbamic acid, N-(alpha-naphthyl)-, 2-fluoroethyl ester | ontosight.ai |

| 6-Amino-8-ethoxy-1,3-benzodioxane (via isocyanate) | 2-Fluoroethanol | 2-Fluoroethyl N-(8-ethoxy-1,3-benzodioxan-6-yl)carbamate | prepchem.com |

| C-5 Amine of a Sialic Acid Precursor | This compound | C-5 (2-Fluoroethoxycarbonyl)amino Sialic Acid Derivative | ru.nl |

Preparation of Fluoroethyl-Substituted Ureas as Bioactive Agents

This compound is an indirect but crucial precursor in the synthesis of certain fluoroethyl-substituted ureas with demonstrated biological activity. A significant application is in the preparation of N-(2-fluoroethyl)-N-nitrosoureas, a class of compounds investigated for their anticancer properties. lookchem.comnih.gov

The synthesis of these bioactive ureas often involves the initial preparation of a 2-fluoroethyl carbamate intermediate. For example, 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate can be synthesized from 2-fluoroethanol and 2,4,5-trichlorophenyl chloroformate. This activated carbamate then serves as a key intermediate. lookchem.com This intermediate can then react with an appropriate amine to form a urea (B33335), which is subsequently nitrosated to yield the final N-(2-fluoroethyl)-N-nitrosourea.

A notable example is the synthesis of N'-(2,6-dioxo-3-piperidinyl)-N-(2-fluoroethyl)-N-nitrosourea. lookchem.com In this synthesis, the urea precursor is formed from 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate. lookchem.com The resulting nitrosourea (B86855) has been shown to possess significant anticancer activity against murine tumors, comparable to its chloroethyl counterparts. lookchem.com

Table 2: Bioactive Fluoroethyl-Substituted Nitrosoureas Derived from Carbamate Intermediates

| Carbamate Intermediate | Amine | Final Bioactive Urea | Biological Activity | Reference |

| 2-Nitrophenyl (2-fluoroethyl)nitrosocarbamate | 2-Aminoethanol | N-(2-Hydroxyethyl)-N'-(2-fluoroethyl)-N'-nitrosourea | Anticancer | lookchem.com |

| 2-Nitrophenyl (2-fluoroethyl)nitrosocarbamate | (1α,2β,3α)-2-Amino-1,3-cyclohexanediol | N-((1α,2β,3α)-2,3-Dihydroxycyclohexyl)-N'-(2-fluoroethyl)-N'-nitrosourea | Anticancer | lookchem.com |

| 2,4,5-Trichlorophenyl (2-fluoroethyl)carbamate | 3-Amino-2,6-piperidinedione | N'-(2,6-Dioxo-3-piperidinyl)-N-(2-fluoroethyl)-N-nitrosourea | Anticancer | lookchem.comnih.gov |

Role in Structure-Activity Relationship (SAR) Studies via Fluoroethyl Chain Incorporation

The use of this compound allows for the systematic introduction of the 2-fluoroethyl carbamoyl moiety into a series of compounds, enabling a direct assessment of its impact on biological activity. This approach is valuable in the lead optimization phase of drug discovery.

Furthermore, the synthesis of norepinephrine (B1679862) reuptake inhibitors has involved the introduction of a 2-fluoroethyl group to explore SAR. researchgate.net While this specific example utilized 2-fluoroethyl trifluoromethanesulfonate (B1224126) for the alkylation, it underscores the principle of using the 2-fluoroethyl group as a tool in SAR to enhance potency and other pharmacological parameters. researchgate.net The rationale behind such modifications often relates to improving metabolic stability or modulating receptor affinity.

The strategic incorporation of the 2-fluoroethyl group, facilitated by reagents like this compound, provides medicinal chemists with a tool to fine-tune the properties of lead compounds, ultimately leading to the identification of more potent and effective drug candidates.

Advanced Applications in Radiopharmaceutical Sciences and Positron Emission Tomography Pet Imaging

Precursor Chemistry for Fluorine-18 (B77423) Radiolabeling

The synthesis of PET tracers often involves the use of prosthetic groups or building blocks that already contain the positron-emitting radionuclide, ¹⁸F. rsc.org The [¹⁸F]fluoroethyl group is widely utilized for this purpose. Agents like 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) are preferred due to their high reactivity with various functional groups, stability, and relatively low volatility. rsc.orgnih.gov

A prominent example of the use of fluoroethylation in PET tracer development is the synthesis of [¹⁸F]FDDNP (2-(1-{6-[(2-[¹⁸F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile), a molecular imaging probe for Alzheimer's disease. nih.gov The synthesis involves the radiofluorination of a suitable precursor, typically a tosylate derivative.

The general synthetic route for [¹⁸F]FDDNP starts with the reaction of a tosylated precursor, 2-{6-(2,2-dicyano-1-methylvinyl)-2-naphthylamino}ethyl-4-methylbenzenesulfonate (DDNPTs), with a K[¹⁸F]F/Kryptofix 2.2.2 complex. nih.govnih.gov This nucleophilic substitution reaction replaces the tosylate group with the radioactive ¹⁸F atom. The process has been refined to achieve high radiochemical yields and purity, making it suitable for clinical use. nih.gov For instance, one method involves the reaction of the precursor with K[¹⁸F]F/Kryptofix 222, followed by purification using high-performance liquid chromatography (HPLC), yielding chemically and radiochemically pure [¹⁸F]FDDNP. nih.gov

To meet the demands for PET tracers in clinical and research settings, the development of high-yield, automated synthesis methods is crucial. Automation ensures reproducibility, reduces radiation exposure to personnel, and allows for the production of large quantities of radiotracers. nih.govucsf.edu

Various automated synthesis modules, such as the TRACERlab and ELIXYS systems, have been employed for the production of [¹⁸F]fluoroethylated tracers. ucsf.edumdpi.com For example, a fully automated, two-pot, three-step radiosynthesis of [¹⁸F]fluoroethyl-diprenorphine ([¹⁸F]FDPN) has been developed. nih.gov This method involves the automated production of 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) followed by its reaction with the precursor. nih.gov A key innovation in this process is the purification of [¹⁸F]FETos using solid-phase extraction (SPE) cartridges, which simplifies the procedure by avoiding the need for HPLC purification. nih.gov This SPE-based purification has also been successfully applied to the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a widely used tracer for brain tumors. nih.gov

These automated methods have significantly improved the efficiency of radiotracer production. For [¹⁸F]FDDNP, both semiautomated and fully automated procedures have been described, capable of producing 110-170 mCi of the tracer from 500 mCi of [¹⁸F]fluoride within 90 minutes, with radiochemical yields of 40-60%. nih.gov Similarly, automated synthesis of the σ₁ receptor tracer [¹⁸F]Fluspidine and the DOPA derivative [¹⁸F]OFED have been achieved with high yields and purity. mdpi.comsnmjournals.org

| PET Tracer | Synthesis Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Reference |

| [¹⁸F]FDDNP | Automated | 40-60% | ~90 min | nih.gov |

| [¹⁸F]FDPN | Fully Automated, SPE purification | 25 ± 7% | ~100 min | nih.gov |

| [¹⁸F]FET | Automated, Cartridge purification | 41% | ~50 min | nih.gov |

| [¹⁸F]OFED | Automated (TracerlabFXN) | 47% | ~60 min | snmjournals.org |

| [¹⁸F]FEDAC | Simplified One-Pot | 26 ± 3.7% | ~55 min | nih.gov |

Development of [¹⁸F]-PET Tracers for Biomedical Imaging

The introduction of the ¹⁸F-fluoroethyl group has enabled the development of a wide array of PET tracers for imaging various biological processes and diseases. The longer half-life of fluorine-18 (approx. 110 minutes) compared to carbon-11 (B1219553) (approx. 20 minutes) offers logistical advantages for tracer distribution and allows for imaging studies of longer duration. researchgate.net

The design of new PET probes often involves modifying the structure of known biologically active molecules to incorporate a fluorine-18 atom, frequently via a fluoroethyl group. researchgate.net This strategy aims to create a radiotracer that retains the desired biological activity and can be imaged with PET.

For example, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) was developed as a synthetic amino acid tracer for brain tumor imaging. wikipedia.org Its synthesis involves the [¹⁸F]fluoroethylation of L-tyrosine in a two-step procedure. researchgate.net Another example is [¹⁸F]Fluspidine, a tracer for σ₁ receptors, which are implicated in various neurological diseases. mdpi.com The synthesis of [¹⁸F]Fluspidine is achieved through the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. mdpi.com The development of new tracers also includes organophosphate analogs for imaging cholinesterase activity and DOPA derivatives like O-3-(2-[¹⁸F]fluoroethyl-L-DOPA ([¹⁸F]OFED) for studying amino acid transport. snmjournals.orgnih.gov The synthesis of these novel probes often requires optimization to achieve high yields and specific activity suitable for clinical applications. snmjournals.orgresearchgate.net

PET imaging with [¹⁸F]fluoroethylated tracers has become a cornerstone in the study and diagnosis of neurological disorders.

Alzheimer's Disease: A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain. nih.gov The PET tracer [¹⁸F]FDDNP was one of the first probes developed to visualize both Aβ plaques and NFTs in living patients. nih.govresearchgate.net Its ability to cross the blood-brain barrier and bind to these pathological protein aggregates allows for the assessment of their distribution and load. nih.gov Other fluoroethylated tracers have also been developed for amyloid imaging, including [¹⁸F]-FPYBF-2 and florbetapir, which demonstrate high binding affinity to Aβ aggregates. nih.govnih.gov The development of these tracers has been crucial in advancing the understanding and diagnosis of Alzheimer's disease. mdpi.com

Cholinesterase Assessment: Organophosphate compounds are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. ucsf.edunih.gov The development of radiolabeled organophosphates, such as O-(2-[¹⁸F]fluoroethyl)-O-(p-nitrophenyl) methylphosphonate, has provided a tool to assess cholinesterase activity in the brain and peripheral tissues using PET. nih.gov This tracer binds covalently to the active site of cholinesterases, allowing for the in vivo quantification of enzyme activity, which is valuable for studying the mechanisms of organophosphate toxicity and developing countermeasures. ucsf.edunih.govacs.org

Other Neurological Applications: The use of [¹⁸F]fluoroethylated tracers extends to a range of other neurological conditions. [¹⁸F]FET is extensively used in neuro-oncology to diagnose and manage brain tumors like gliomas by imaging amino acid transport, which is upregulated in cancer cells. wikipedia.orgnih.gov For psychiatric disorders, tracers targeting specific neurotransmitter systems are in development. nih.gov For instance, [¹⁸F]Fluspidine is used to image σ₁ receptors, which have been linked to major depressive disorder. mdpi.com

Beyond neurology, [¹⁸F]fluoroethylated PET tracers have significant applications in oncology and other areas of medical diagnostics. While [¹⁸F]FDG, a glucose analog, remains the most widely used PET tracer in oncology for assessing metabolic activity, other tracers provide complementary information. nih.gov

[¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine) is a tracer designed to measure cellular proliferation by tracking the synthesis of DNA. nih.govresearchgate.net It has been evaluated in various cancers, offering a non-invasive method for staging and monitoring the response to anti-cancer therapies. nih.gov However, its uptake is generally lower than [¹⁸F]FDG and may not always directly correlate with the proliferation rate, particularly during or after certain chemotherapy treatments. nih.gov

In the realm of brain tumors, [¹⁸F]FET PET has proven to be a powerful tool, particularly in differentiating tumor recurrence from therapy-induced changes, a common diagnostic challenge with conventional MRI. nih.gov Other novel fluoroethylated tracers are being investigated for specific applications, such as imaging tumor hypoxia or specific cancer types like prostate cancer. researchgate.netyoutube.com

Mechanistic Studies of [18F]-Fluoroethylation Reactions

The introduction of the fluoroethyl group, particularly the 18F-labeled variant, is a cornerstone in the development of radiotracers for Positron Emission Tomography (PET) imaging. The reaction mechanisms underpinning these labeling strategies are critical for optimizing radiochemical yields, purity, and specific activity. While a variety of [18F]fluoroethylating agents are employed, their reactions are predominantly governed by the principles of nucleophilic substitution.

In the context of radiolabeling, [18F]fluoroethylation reactions are generally accomplished through nucleophilic substitution pathways, either aliphatic (SN2) or aromatic (SNAr). These reactions involve the displacement of a leaving group by the [18F]fluoride ion or by an [18F]fluoroethyl-containing synthon. For the synthesis of many PET radiopharmaceuticals, indirect labeling methods are often preferred. These methods involve the preparation of an 18F-labeled building block, which is then coupled to the target molecule.

One of the most widely utilized building blocks for this purpose is 2-[18F]fluoroethyl tosylate ([18F]FETos). Its synthesis involves the nucleophilic substitution of a tosylate group in a precursor like 1,2-ethylene ditosylate with the [18F]fluoride ion. nih.gov The subsequent reaction of [18F]FETos with various nucleophilic substrates (phenols, amines, thiols) proceeds via an SN2 mechanism to yield the desired [18F]fluoroethylated product. rsc.org The reaction conditions, such as temperature, reaction time, and the molar ratio of base to precursor, are crucial factors that can influence the yield of the desired product and the formation of volatile radioactive side-products like [18F]vinyl fluoride (B91410) and 2-[18F]fluoroethanol. nih.gov

Aromatic nucleophilic substitution (SNAr) is another important pathway for introducing [18F]fluoride into aromatic rings. uchicago.edu This mechanism typically requires the presence of electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. uchicago.edunih.gov However, recent studies have also elucidated a concerted SNAr mechanism that does not proceed via a Meisenheimer intermediate, thereby broadening the scope of suitable substrates to include more electron-rich aromatic systems. nih.gov

The choice of the [18F]fluoroethylating agent and the specific reaction pathway is dictated by the nature of the precursor molecule and the desired final product. The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient chemical transformations. nih.gov

Below is a table summarizing key research findings related to the reaction conditions for the synthesis of a common [18F]fluoroethylating agent, which provides insight into the practical application of these mechanistic principles.

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Reference |

| 1,2-Ethylene ditosylate | [18F]F-/Kryptofix 2.2.2 | K2CO3 | Acetonitrile (B52724) (MeCN) | 100-130 | 1-15 | Variable | nih.gov |

| N-Boc-2-(4′-aminophenyl)-6-(methoxyethoxymethoxy)benzothiazole | Fluoroethyl tosylate | - | - | - | - | - | researchgate.net |

| Ethylene (B1197577) carbonate | [18F]TBAF | - | Diethylene glycol | 165 | 20 | 88.6 ± 2.0 | vu.nl |

| 1,2-ethylene-4-bromobenzene sulfonate | [18F]Fluoride | - | - | Elevated | - | 35 | vu.nl |

Table 1: Selected Research Findings on [18F]-Fluoroethylation Reactions

Analytical Methodologies for Characterization and Quality Control in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2-Fluoroethyl chloroformate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the compound's covalent structure. For this compound, ¹H NMR spectroscopy would provide characteristic signals for the two methylene (B1212753) groups (-CH₂O- and -CH₂F). Based on analogous structures like 2-Chloroethyl chloroformate, the protons on the carbon adjacent to the chloroformate group (-CH₂O-) are expected to appear as a triplet, shifted downfield due to the electron-withdrawing effect of the oxygen atom. chemicalbook.com The protons on the carbon bonded to fluorine (-CH₂F) would also appear as a triplet due to coupling with the adjacent methylene protons, but this triplet would be further split into a doublet by the fluorine atom (a triplet of doublets), a phenomenon characteristic of fluoro-organic compounds.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Coupling Constants (Hz) |

|---|---|---|---|

| -O-CH₂- | ~4.6 | Triplet of doublets | J(H,H) ≈ 4-6 Hz, J(H,F) ≈ 25-30 Hz |

| -CH₂-F | ~4.8 | Triplet of doublets | J(H,H) ≈ 4-6 Hz, J(H,F) ≈ 45-50 Hz |

Mass Spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which serves as a fingerprint for its identification. When coupled with Gas Chromatography (GC-MS), it can identify the compound and its volatile impurities. nih.gov For this compound, mass spectrometry would confirm the molecular mass of 126.51 g/mol . scbt.com Advanced MS techniques can predict the collision cross-section (CCS), which is a measure of the ion's shape in the gas phase.

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 126.99567 | 116.5 |

| [M+Na]⁺ | 148.97761 | 125.9 |

| [M-H]⁻ | 124.98111 | 115.9 |

| [M+NH₄]⁺ | 144.02221 | 139.6 |

| [M+K]⁺ | 164.95155 | 124.7 |

Chromatographic Separation and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are the gold standard for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) is particularly well-suited for analyzing volatile compounds like this compound. sigmaaldrich.com More frequently, research highlights its use as a derivatizing agent to enable the GC analysis of polar, non-volatile compounds like amino acids. nih.govresearchgate.net In this application, the chloroformate reacts with the analyte to produce a more volatile and thermally stable derivative. researchgate.net These derivatives can be effectively separated on common GC columns, such as those with a 5% phenylmethylsilicone stationary phase, and detected using either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov The derivatization process itself is rapid and can be performed in an aqueous environment, simplifying sample preparation. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. amerigoscientific.com For a compound like this compound, which lacks a strong UV-absorbing chromophore, conventional UV detection can be challenging. researchgate.net In such cases, universal detection methods like Corona Charged Aerosol Detection (CAD) are employed. researchgate.net CAD is capable of detecting any non-volatile analyte, making it ideal for impurity profiling where the impurities may not have a chromophore. researchgate.net A typical method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For compatibility with mass spectrometry (LC-MS), a volatile buffer like formic acid is used instead of non-volatile acids such as phosphoric acid. sielc.com

Advanced Methods for Trace Analysis and Impurity Profiling in Research Samples

Identifying and quantifying trace impurities in research-grade materials is crucial, as even small amounts of contaminants can significantly affect experimental outcomes. Impurity profiling involves a comprehensive strategy to detect, identify, and quantify each impurity present in a sample. scirp.org

Potential impurities in this compound could arise from its synthesis, which is often achieved by reacting the corresponding alcohol (2-fluoroethanol) with phosgene (B1210022). Consequently, unreacted starting materials and byproducts like phosgene, hydrogen chloride, and the corresponding carbonate are common impurities found in chloroformate esters. nih.gov

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential tools for impurity profiling. They provide both the separation of impurities and their definitive identification through mass analysis. For unknown impurities, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the impurity.

To understand the formation of impurities, especially during synthesis or storage, in-situ sampling techniques can be employed. mt.com Automated sampling systems allow for the collection of reaction aliquots over time without disturbing the process. mt.com Subsequent analysis by HPLC or UPLC provides a detailed impurity profile, revealing the kinetics of impurity formation and helping to optimize reaction conditions to minimize their presence. mt.com For separating highly polar or structurally similar impurities that are difficult to resolve on standard reverse-phase columns, mixed-mode chromatography offers an alternative separation mechanism and can provide superior resolution. researchgate.net

Safety Protocols and Risk Management in Academic Chemical Laboratories

Hazard Identification and Assessment in Research Settings

A thorough risk assessment is the foundational step that must be undertaken before any experiment involving 2-Fluoroethyl chloroformate begins. uow.edu.austanford.edu This process involves a systematic identification of potential hazards and an evaluation of the associated risks. uow.edu.auresearchgate.net

Chemical and Physical Hazards: this compound is a flammable liquid and vapor. sigmaaldrich.com Its vapors are heavier than air and can spread along floors, potentially forming explosive mixtures with air, especially at elevated temperatures. The compound is also sensitive to moisture and can hydrolyze to release other hazardous substances. apolloscientific.co.ukcymitquimica.com When heated to decomposition, it emits toxic vapors of fluoride (B91410) and chloride. chemicalbook.com It is classified as a lachrymator, meaning it can cause tearing. smolecule.com

Health Hazards: This compound is acutely toxic if inhaled and is corrosive, causing severe skin burns and serious eye damage. smolecule.com Inhalation can lead to the destruction of mucous membranes and upper respiratory tract tissues, with symptoms including a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea.

GHS Hazard Classification: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. chemradar.com The GHS classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor sigmaaldrich.com |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled sigmaaldrich.com |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage sigmaaldrich.com |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

This table is interactive. Click on the headers to sort.

A risk assessment in a research setting must consider not only the intrinsic hazards of the substance but also the specifics of the planned experiment, including the quantities used, reaction conditions, and the potential for formation of hazardous byproducts. uow.edu.aulu.se

Best Practices for Handling and Storage in Laboratory Environments

Strict adherence to established handling and storage protocols is critical to minimize the risk of exposure and incidents.

Engineering Controls and Personal Protective Equipment (PPE): All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to its toxic vapors. apolloscientific.co.uk Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure. synquestlabs.com

The following PPE is mandatory when handling this chemical:

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes. synquestlabs.comnj.gov

Hand Protection: Impermeable chemical-resistant gloves must be worn. apolloscientific.co.uk Gloves should be inspected before use and disposed of properly after handling. researchgate.net

Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing should be worn. scbt.com For larger quantities or in situations with a higher risk of splashing, a full chemical-resistant suit may be necessary. researchgate.net

Respiratory Protection: If vapors or aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK) is required. sigmaaldrich.com Respirator use must be part of a comprehensive respiratory protection program that includes training and fit testing. nj.gov

Safe Handling Practices: Researchers should avoid direct contact with the substance and prevent the formation of mists or vapors. apolloscientific.co.uk Non-sparking tools and explosion-proof equipment should be used due to the flammability of the compound. fishersci.com To prevent static discharge, all equipment should be properly grounded. fishersci.com Good laboratory hygiene is essential; hands should be washed thoroughly after handling, and contaminated clothing must be changed immediately.

Storage Requirements: this compound should be stored in a cool, dry, and well-ventilated area designated for flammable liquids. sigmaaldrich.comapolloscientific.co.uk It should be kept away from heat, sparks, and open flames. The recommended storage temperature is between 2-8°C. sigmaaldrich.com Containers must be kept tightly closed to prevent moisture from entering and to reduce the risk of vapor release. apolloscientific.co.uk The substance is moisture-sensitive and should be stored under an inert gas like argon. apolloscientific.co.ukuga.edu Storage should be in a locked area accessible only to authorized personnel.

Chemical Incompatibilities: This compound is incompatible with several classes of chemicals and contact with them must be avoided:

Water synquestlabs.com

Strong oxidizing agents synquestlabs.comfishersci.com

Strong bases synquestlabs.com

Alcohols synquestlabs.comfishersci.com

Amines fishersci.com

Emergency Preparedness and Waste Disposal in Academic Research

Emergency Procedures: In the event of an emergency, immediate and appropriate action is crucial.

Spills: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, Chemizorb®). tamu.edu Use non-sparking tools to collect the material into a suitable container for disposal. tamu.edu For a large spill, evacuate the area immediately and notify personnel. tamu.edu Prevent the spill from entering drains. The cleanup of a large spill should only be performed by trained personnel with appropriate protective equipment. tamu.edu

Fire: Use dry sand, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. A water spray can be used to cool containers but may not be effective for extinguishment. apolloscientific.co.uk Firefighters must wear self-contained breathing apparatus and full protective gear.

First Aid:

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. basf.com Seek immediate medical attention.

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. synquestlabs.com Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the victim drink two glasses of water. Seek immediate medical attention.

Decontamination and Waste Disposal: All equipment and work surfaces must be decontaminated after use. uga.edu Contaminated materials, including used PPE and absorbent from spills, must be collected in suitable, closed, and properly labeled containers for disposal. researchgate.netfishersci.fr

Waste this compound and contaminated materials are considered hazardous waste. randolph.edu Disposal must be carried out in strict accordance with institutional, local, and national environmental regulations. apolloscientific.co.ukrandolph.edu Waste chemicals should never be mixed with other waste and must not be disposed of down the sink. randolph.edu Empty containers should be handled as if they were full and disposed of in the same manner. Academic laboratories must follow their institution's specific procedures for hazardous waste pickup and disposal. unc.edu

Future Directions and Interdisciplinary Research Opportunities

Innovations in Synthesis and Derivatization Methodologies

The primary route for synthesizing 2-fluoroethyl chloroformate involves the reaction of 2-fluoroethanol (B46154) with phosgene (B1210022). smolecule.com Future innovations are likely to focus on improving the safety, efficiency, and environmental impact of this process. One key area of advancement is the use of phosgene generators, which utilize safer precursors like triphosgene (B27547) to produce phosgene on-demand, thereby minimizing the risks associated with storing and handling the highly toxic gas. smolecule.com

Further research is aimed at catalyst optimization. While tertiary amines are commonly used, the use of catalysts like dimethylformamide (DMF) has been shown to significantly enhance reaction rates and yields. smolecule.com Future work may explore novel catalytic systems, including solid-supported catalysts or enzymatic approaches, to further improve process efficiency and simplify product purification.

In derivatization, this compound is a key reagent for introducing the fluoroethoxycarbonyl group, a moiety of interest in pharmaceutical development. It readily reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. smolecule.comsnmjournals.org Innovations in this area focus on developing one-pot, multi-component reactions and leveraging flow chemistry to streamline the synthesis of complex molecules. dur.ac.uk The development of new derivatization protocols that proceed under milder conditions with higher selectivity will broaden the compound's utility in synthesizing novel bioactive molecules. smolecule.comresearchgate.net

Table 1: Comparison of Synthesis & Derivatization Approaches for Chloroformates

| Methodology | Reagents/Catalyst | Key Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Conventional Synthesis | 2-Fluoroethanol, Phosgene, Triethylamine (B128534) | Direct, established route | Yield and safety improvement | smolecule.com |

| Catalyst Optimization | Dimethylformamide (DMF) | Enhanced reaction rate (98% yield in 8h) | Screening for more efficient catalysts | smolecule.com |

| Safety Innovation | Triphosgene (Phosgene Generator) | On-demand phosgene release, reduced storage risk | Integration into continuous flow systems | smolecule.com |

| Derivatization (Carbamates) | Amine nucleophiles | Rapid reaction at room temperature | Development of one-pot procedures | researchgate.net |

| Derivatization (Carbonates) | Alcohol nucleophiles | Forms stable carbonate linkages | Use in creating prodrugs and bioactive molecules | smolecule.com |

| Flow Chemistry | Microreactor systems | Enhanced safety, control, and scalability | Application to complex, multi-step syntheses | dur.ac.uk |

Expansion of Radiopharmaceutical Applications in Emerging Fields

A significant application of this compound lies in the synthesis of its fluorine-18 (B77423) ([¹⁸F]) isotopologue, [¹⁸F]this compound, a precursor for positron emission tomography (PET) tracers. smolecule.com This involves reacting [¹⁸F]fluoroethyl tosylate with a precursor like desmethyl-CUMI-101. snmjournals.org While its use in neuro-oncology for imaging tumors with tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is well-documented, future research is expanding into other oncological and neurological areas. nih.govmdpi.com

Emerging applications aim to develop PET agonists that can measure the functional state of receptors, which is a more direct indicator of physiological activity than antagonist binding. snmjournals.org Recent research has demonstrated the synthesis of novel PET tracers using fluoroethylation for targets beyond traditional neuro-oncology.

For instance, [¹⁸F]FEJSDK-555 has been developed as a potential agonist PET tracer for the serotonin (B10506) 1A (5-HT1A) receptor, which is implicated in neuropsychiatric disorders like depression and anxiety. snmjournals.org Similarly, ¹⁸FFEGR103545 is a new agonist tracer for the kappa-opioid receptor (KOR), which plays a role in pain, addiction, and mood disorders. snmjournals.org Another promising area is the development of tracers for imaging adrenocortical tissue, with para-chloro-2-[¹⁸F]fluoroethyl-etomidate ([¹⁸F]CETO) showing high specificity for the adrenal cortex, potentially surpassing existing tracers. medsci.org

The development of these tracers showcases a move towards functional imaging of specific receptor systems, opening up new avenues for diagnosing and understanding a wider range of diseases. Future work will likely involve creating tracers for other neurological targets, as well as for applications in cardiology, immunology, and personalized medicine. openaccessjournals.comqut.edu.au

Table 2: Emerging Radiopharmaceuticals Derived from Fluoroethylation

| Radiotracer | Target Receptor | Potential Application Area | Key Finding | Reference |

|---|---|---|---|---|

| [¹⁸F]FEJSDK-555 | Serotonin 1A (5-HT1A) Agonist | Neuropsychiatric Disorders (Depression, Anxiety) | High affinity (Ki = 0.42 nM) for the 5-HT1A receptor. | snmjournals.org |

| ¹⁸FFEGR103545 | Kappa-Opioid Receptor (KOR) Agonist | Pain, Addiction, Mood Disorders | Full agonist at KOR with high affinity (Ki = 0.21 nM). | snmjournals.org |

| [¹⁸F]CETO | CYP11B1/CYP11B2 Enzymes | Adrenocortical Imaging | Shows high specificity and binding affinity to the adrenal cortex. | medsci.org |

| [¹⁸F]FBTA | Amyloid-β (Aβ) plaques | Alzheimer's Disease Imaging | Binds intensely to cortical tissue in postmortem AD brains. | researchgate.net |

Exploration of Novel Biological and Materials Science Applications

Beyond its established roles, this compound is a candidate for exploration in novel biological and materials science contexts. The presence of the fluorine atom enhances the electrophilicity of the compound, making it a valuable building block for creating new fluorinated materials and biologically active probes. smolecule.com

In biological research, its reactivity towards nucleophiles like the thiol group in cysteine residues can be exploited for protein labeling and modification. smolecule.com This could enable the development of chemical probes to study protein function, identify drug targets, or attach reporter molecules like biotin (B1667282) or fluorescent tags to specific proteins for analysis. smolecule.com

In materials science, research into related fluorinated chloroformates suggests potential applications that could be extended to this compound. For example, fluorinated compounds are being investigated as electrolyte additives to improve the stability and performance of lithium-ion batteries. google.com The incorporation of the fluoroethyl group could enhance the electrochemical properties of electrolyte formulations. Furthermore, the reactivity of this compound makes it a candidate for synthesizing novel fluorinated polymers and surface coatings. These materials could possess desirable properties such as thermal stability, chemical resistance, and specific surface energies, making them suitable for advanced technological applications. There is also potential in agricultural chemistry for developing new pesticides, where the fluorinated structure could improve efficacy.

Table 3: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Function of Fluoroethyl Group | Rationale/Exploratory Basis | Reference |

|---|---|---|---|---|

| Proteomics | Cysteine-Directed Protein Labeling | Covalent modification of thiol groups | High electrophilicity allows for attachment of reporter molecules. | smolecule.com |

| Materials Science | Lithium-Ion Battery Electrolyte Additive | Enhances electrochemical stability | Related difluoro- compounds show improved cycling stability. | google.com |

| Polymer Chemistry | Synthesis of Fluorinated Polymers | Imparts thermal/chemical resistance | Reactivity allows incorporation as a monomer or modifying agent. | |

| Agricultural Chemistry | Development of Novel Pesticides | Increases efficacy and selectivity | Fluorinated structures are common in modern agrochemicals. |

Contributions from Computational and Theoretical Chemistry to Mechanistic Understanding

Computational and theoretical chemistry offer powerful tools to deepen the understanding of the reaction mechanisms involving this compound. smolecule.com Techniques like Density Functional Theory (DFT) can be used to model transition state geometries, reaction pathways, and electronic structures that govern its reactivity. smolecule.comresearchgate.net

For this compound, a key area of study is the nucleophilic acyl substitution reaction. smolecule.com Computational models can elucidate the addition-elimination mechanism, detailing the formation of the tetrahedral intermediate and the subsequent departure of the chloride leaving group. smolecule.com These studies can precisely quantify the effect of the electron-withdrawing fluorine atom on the electrophilicity of the carbonyl carbon, explaining the compound's enhanced reactivity compared to its non-fluorinated analogs. smolecule.com

Theoretical calculations can also predict reaction kinetics and thermodynamics, guiding the optimization of reaction conditions for both synthesis and derivatization. researchgate.net For instance, modeling can help predict the outcomes of reactions with different nucleophiles or in various solvent systems, accelerating the discovery of new applications. mdpi.com By analyzing parameters like activation energies and bond lengths in transition states, computational chemistry provides fundamental insights that complement experimental work, paving the way for the rational design of new synthetic strategies and functional molecules based on the this compound scaffold. smolecule.comresearchgate.netresearchgate.net

Table 4: Illustrative Data from Computational Studies of Chloroformate Reactions

| Computational Method | System Studied | Calculated Parameter | Insight Provided | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | General Chloroformate Reactions | Transition State Geometries | Characterizes the tetrahedral intermediate in nucleophilic acyl substitution. | smolecule.com |

| G4MP2, DFT | Halogen Exchange in Silanes | Activation Parameters | Elucidates synchronicity of bond breaking/formation in transition states. | researchgate.net |

| DFT (PCM model) | SN2 Reactions | Solvent Effects on PES | Shows that increasing solvent polarity can decrease reaction rates for ionic SN2. | mdpi.com |

| NEB Method | Elimination Reactions | Reaction Free Energy Surfaces | Helps distinguish between competing E2 and E1cB mechanistic pathways. | researchgate.net |

Q & A

Basic: What are critical safety protocols for handling 2-Fluoroethyl chloroformate in laboratory settings?

This compound, like other chloroformates, is highly reactive and toxic. Key safety measures include:

- Personal Protective Equipment (PPE): Use impermeable butyl rubber gloves (EN 374), tightly sealed goggles (EN 166), and lab coats to prevent skin/eye contact .

- Respiratory Protection: Employ a positive-pressure, supplied-air respirator in poorly ventilated areas due to lachrymator effects and inhalation risks .

- Containment: Avoid release into drains; use spill kits with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- First Aid: Immediate decontamination with water for skin/eye exposure and artificial respiration if inhaled .

Basic: How is this compound utilized in derivatization for analytical chemistry?

Chloroformates like this compound are widely used to derivatize polar compounds (e.g., amino acids, phenols) for GC-MS analysis. Methodological steps include:

- Reaction Conditions: Adjust pH to 8–9 (using NaHCO₃ or NaOH) to activate nucleophilic attack on the chloroformate group .

- Quenching: Terminate reactions with acidic solutions (e.g., HCl) to hydrolyze excess reagent .

- Extraction: Use organic solvents (e.g., dichloromethane) to isolate derivatives before chromatographic analysis .

- Validation: Optimize via Design of Experiments (DoE) to evaluate factors like pH, temperature, and reagent molar ratios .

Advanced: What methodologies optimize derivatization reactions with this compound in complex matrices?

Advanced optimization involves:

- DoE Frameworks: Apply factorial designs to identify critical variables (e.g., reaction time, pH) and interactions, reducing experimental runs .

- Matrix-Specific Adjustments: For biological fluids (urine, plasma), incorporate protein precipitation or solid-phase microextraction (SPME) to minimize matrix interference .

- Kinetic Studies: Monitor reaction progress via time-course GC-MS to determine optimal derivatization windows .

- Cross-Validation: Compare results with alternative derivatization agents (e.g., ethyl chloroformate) to assess selectivity and efficiency .

Advanced: How should researchers address contradictions in chloroformate toxicity data during risk assessment?

Data gaps and inconsistencies (e.g., genotoxicity, AEGL thresholds) require:

- Extrapolation from Analogues: Use toxicity profiles of structurally similar compounds (e.g., ethyl or methyl chloroformate) as provisional benchmarks .

- In Silico Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity and prioritize in vitro testing .

- Tiered Testing: Conduct bacterial reverse mutation (Ames test) and mammalian cell assays (e.g., micronucleus) to fill genotoxicity data gaps .

- Threshold Refinement: Re-evaluate LC₅₀ values using standardized OECD protocols to resolve discrepancies in existing studies .

Advanced: What spectroscopic techniques analyze conformational properties of this compound?

Structural insights can be obtained via:

- Matrix Isolation IR Spectroscopy: Trap the compound in argon matrices at 10–20 K to study rotational isomers and vibrational modes .

- Gas-Phase Electron Diffraction: Resolve bond angles and lengths for the staggered vs. eclipsed conformers of the chloroformate group .

- DFT Calculations: Validate experimental data with density functional theory to model electronic transitions and stability of conformers .

Advanced: How can researchers design experiments to mitigate interference in trace analysis using this compound?

- Selective Derivatization: Introduce fluorine-specific tags (via the 2-fluoroethyl group) to enhance MS detection specificity in complex samples .

- Isotope Dilution: Use deuterated internal standards to correct for matrix effects and instrument drift .

- Chromatographic Optimization: Employ tandem columns (e.g., Rtx-5MS + HP-INNOWax) to separate derivatives with similar retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.